molecular formula C11H19NO2 B14049066 Tert-butyl (S)-hex-5-YN-2-ylcarbamate

Tert-butyl (S)-hex-5-YN-2-ylcarbamate

Cat. No.: B14049066
M. Wt: 197.27 g/mol
InChI Key: XVXNOWDWILDOQS-VIFPVBQESA-N
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Description

Tert-butyl (S)-hex-5-YN-2-ylcarbamate is an organic compound that features a tert-butyl group, a hex-5-yn-2-yl chain, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-hex-5-YN-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method includes the use of tert-butyl carbamate and hex-5-yn-2-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-hex-5-YN-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (S)-hex-5-YN-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl (S)-hex-5-YN-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (S)-hex-5-YN-2-ylcarbamate is unique due to the presence of both the tert-butyl and alkyne groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with enhanced properties .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-hex-5-yn-2-yl]carbamate

InChI

InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13)/t9-/m0/s1

InChI Key

XVXNOWDWILDOQS-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCC#C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCC#C)NC(=O)OC(C)(C)C

Origin of Product

United States

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